1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBJABOXRDDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has shown potential as an active pharmaceutical ingredient due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have been synthesized and tested for their ability to inhibit tumor cell growth. A study demonstrated that certain pyrazole derivatives exhibited significant DNA-binding affinity and could induce apoptosis in cancer cells through interaction with DNA, suggesting a mechanism for their anticancer properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | DNA intercalation |
| Compound B | HeLa | 10 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives have been known to inhibit various kinases involved in cancer progression. The inhibition of specific kinases can lead to reduced tumor growth and metastasis, making these compounds valuable in cancer therapy .
Agrochemical Applications
The unique structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide or herbicide.
Pesticidal Activity
Research into the pesticidal properties of thiophene-containing pyrazoles has shown promising results. These compounds can disrupt metabolic pathways in pests, leading to effective control measures against agricultural pests. Field studies indicated that formulations containing this compound demonstrated significant efficacy in reducing pest populations compared to untreated controls .
Material Science
In material science, the compound's electronic properties make it suitable for applications in organic electronics.
Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLED materials has been explored due to its favorable photophysical properties. Studies have shown that devices utilizing this compound exhibit enhanced light emission efficiency and stability, making them attractive for commercial applications in display technologies .
Case Study 1: Anticancer Efficacy
A study published in Chemical & Pharmaceutical Bulletin focused on the synthesis of novel pyrazole derivatives and their anticancer activity against several cell lines. The findings indicated that one derivative not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Case Study 2: Pesticide Development
In agricultural research, a field trial was conducted to evaluate the effectiveness of a formulation containing this compound against common crop pests. Results showed a reduction in pest populations by over 70%, demonstrating the compound's potential as a biopesticide .
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
- Structural Difference : Replaces the thiophene (C₄H₃S) with a thiazole (C₃H₂NS) at position 3.
- Impact :
- Thiazole introduces a nitrogen atom, altering electronic properties (higher polarity and hydrogen-bonding capacity).
- Molecular weight increases slightly (207.25 g/mol vs. 208.28 g/mol) .
- Thiazole’s nitrogen may enhance interactions with biological targets (e.g., enzymes or receptors) through additional H-bonding.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Structural Difference : Replaces thiophene with a trifluoromethyl (-CF₃) group.
- Molecular weight decreases (207.25 g/mol), with altered solubility in polar solvents.
Functional Group Variations
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate
- Structural Difference : Replaces carbaldehyde with an ethyl ester (-COOEt) at position 5.
- Impact :
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
- Structural Difference : Replaces carbaldehyde with a hydroxymethyl (-CH₂OH) group.
- Molecular weight remains similar (208.28 g/mol).
Core Heterocycle Variations
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate
- Structural Difference : Pyrrole core instead of pyrazole, with an ester group.
- Impact: Pyrrole’s reduced aromaticity (non-aromatic NH) compared to pyrazole affects electronic properties and binding interactions. Lower thermal stability due to the absence of a stabilizing aromatic system .
Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Structural Difference: Dihydropyrazole (non-aromatic) with a carbothioamide (-C(S)NH₂) group.
- Carbothioamide enhances metal coordination capacity, relevant in catalysis or metallodrug design .
Physicochemical Properties
| Property | 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde | Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂OS | C₉H₉N₃OS | C₁₁H₁₂N₂O₂S |
| Molecular Weight (g/mol) | 208.28 | 207.25 | 252.30 |
| Polar Surface Area (Ų) | ~60 | ~70 (due to thiazole N) | ~50 |
| LogP (Predicted) | 2.1 | 1.8 | 3.2 |
| Reactivity | High (aldehyde) | Moderate (thiazole) | Low (ester) |
Biological Activity
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H10N2OS
- Molecular Weight : 222.26 g/mol
This structure features a pyrazole ring substituted with an ethyl group and a thiophene moiety, which is believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole with suitable aldehydes in the presence of catalysts such as piperidine or ethanol .
Antimicrobial Activity
In vitro studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, studies have reported IC50 values for related compounds in the range of 4.8 to 30.1 µM against inflammatory responses mediated by lipopolysaccharide (LPS) .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Certain derivatives have been shown to target specific signaling pathways involved in cancer progression, although more detailed studies are required to establish these effects conclusively .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives against common bacterial strains, revealing that compounds with thiophene substitutions demonstrated enhanced activity compared to their non-substituted counterparts .
- Anti-inflammatory Screening : Another study synthesized a series of pyrazolo[1,5-a]quinazolines and tested their anti-inflammatory activity, finding significant inhibition of NF-kB/AP-1 pathways in cell-based assays . Compounds similar to this compound were among those identified as potent inhibitors.
Data Summary
| Activity Type | Compound | MIC/IC50 Values | Pathogen/Target |
|---|---|---|---|
| Antimicrobial | 7b (related derivative) | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| Anti-inflammatory | Various pyrazoles | 4.8 - 30.1 µM | COX-2, NF-kB/AP-1 |
| Anticancer | Pyrazole derivatives | TBD | Cancer cell lines |
Preparation Methods
Vilsmeier-Haack Formylation of Pyrazole Precursors
One of the most effective and widely reported methods for synthesizing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde involves the Vilsmeier-Haack reaction , which selectively introduces the formyl group onto the pyrazole ring.
Precursor Preparation : The synthesis begins with the preparation of hydrazine derivatives, typically (E)-1-ethyl-2-[(1-thiophen-2-yl)ethylidene]hydrazines, which are formed by the condensation of 2-acetylthiophene with ethyl hydrazine derivatives under reflux with sodium acetate in alcohol.
Formylation Step : The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) under ice-cold conditions. This reagent is then added slowly to the solution of the hydrazine precursor in DMF, and the mixture is stirred at elevated temperatures (50–70 °C) for 6 hours to effect formylation at the 5-position of the pyrazole ring.
Workup and Purification : After completion, the reaction mixture is poured into ice-cold water and neutralized with sodium bicarbonate. The crude product is isolated by filtration and purified by recrystallization from ethanol.
Yields : This method typically affords the target aldehyde in high yields ranging from 76% to 92%, depending on substituents and reaction conditions.
This approach is well-documented for the synthesis of various aryl- and heteroaryl-substituted pyrazole-5-carbaldehydes, including the 1-ethyl-3-(thiophen-2-yl) derivative.
Condensation and Cyclization Routes
Another synthetic approach involves the condensation of thiophene-2-carboxaldehyde with ethyl-substituted hydrazine derivatives to form hydrazones, followed by cyclization to yield the pyrazole ring.
This method typically uses acid catalysis to promote cyclization.
The intermediate hydrazone formation is carried out under mild conditions, and subsequent ring closure leads to the pyrazole core bearing the thiophene substituent.
This route is less commonly detailed for the exact this compound but is a general strategy for related pyrazole derivatives.
Transition Metal-Catalyzed Cross-Coupling Methods
Though more commonly applied to 1-phenyl-substituted pyrazole derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings have been employed to functionalize pyrazole rings at various positions.
Starting from pyrazole triflates, these methods allow the introduction of thiophene or ethyl substituents via carbon-carbon bond formation.
For example, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde intermediates can be converted to 3-(thiophen-2-yl) derivatives by Suzuki coupling with thiophene boronic acids.
While direct literature on this compound synthesis via this route is limited, the methodology is adaptable and offers regioselective functionalization with good yields.
Summary of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, 50–70 °C, hydrazine precursors | 76–92 | High regioselectivity; widely used for pyrazole aldehydes |
| Condensation and Cyclization | Thiophene-2-carboxaldehyde, hydrazine hydrate, acid catalyst | Moderate | Simpler setup; intermediate hydrazone formation |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, pyrazole triflates, thiophene boronic acid | Variable (60–85) | Allows diverse substitutions; requires advanced catalysts |
Detailed Research Findings
Reaction Optimization : The Vilsmeier-Haack reaction conditions are critical. Lower temperatures (0–5 °C) during reagent preparation and controlled addition rates improve selectivity and reduce side reactions.
Characterization : The aldehyde proton in the final compound consistently appears in the $$^{1}H$$ NMR spectrum at δ 9.8–10.2 ppm, confirming successful formylation. Thiophene protons resonate at δ 6.8–7.5 ppm, and the ethyl group shows characteristic signals around δ 1.0–2.5 ppm.
Purification : Recrystallization from ethanol or similar solvents yields pure crystalline products suitable for further applications.
Scalability : Industrial-scale synthesis can employ continuous flow reactors for the Vilsmeier-Haack reaction, enhancing yield and purity while reducing reaction times and waste.
Q & A
Q. What are the standard synthetic routes for 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach adapts methods for analogous pyrazole-carbaldehydes, such as reacting 5-chloro-1-ethyl-1H-pyrazole-4-carbaldehyde with thiophen-2-ol in the presence of a base like K₂CO₃. Solvents such as DMF or dichloromethane are used under reflux (60–80°C), with reaction times ranging from 12–24 hours . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How is the compound characterized structurally?
Routine characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, aldehyde proton at δ ~9.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₁H₁₁N₂OS: 219.06 g/mol).
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase, lipoxygenase) or antimicrobial activity. For example:
- In vitro enzyme assays : Incubate with target enzymes (0.1–100 µM) and measure inhibition via UV-Vis spectroscopy .
- Antimicrobial testing : Use broth microdilution (MIC values against S. aureus or E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; dichloromethane offers a balance .
- Temperature control : Lower temperatures (40–50°C) reduce decomposition but prolong reaction time. A gradient approach (60°C for 6 hours, then 25°C for 12 hours) optimizes yield .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole vs. thiophene protons) .
- HPLC-MS : Detect trace impurities (e.g., unreacted starting material) using a C18 column (acetonitrile/water gradient) .
- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities (e.g., confirming the aldehyde orientation) .
Q. What computational methods support structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
